tert-butyl (3S,4R)-3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate
Description
Structure and Properties: This compound is a chiral pyrrolidine derivative featuring a hydroxymethyl group at the 3S position, a 2-(trifluoromethyl)phenyl substituent at the 4R position, and a tert-butyl carbamate (Boc) protecting group on the pyrrolidine nitrogen. Its molecular formula is C₁₇H₂₂F₃NO₃, with a molecular weight of 345.36 g/mol . The stereochemistry (3S,4R) is critical for its interactions in biological systems or asymmetric synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl group may improve solubility .
Synthesis:
While direct synthesis details are sparse in the evidence, analogous compounds (e.g., tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate) are synthesized via coupling reactions involving tert-butyl-protected intermediates and trifluoromethylphenyl derivatives. For example, tert-butyl 2-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxylate is synthesized via a Hantzsch ester-mediated alkylation (75% yield) .
Applications: The compound is likely an intermediate in pharmaceutical synthesis, given its structural similarity to bioactive molecules targeting GPCRs like melanocortin receptors . Commercial availability (e.g., from Hangzhou Jhechem) supports its use in drug discovery .
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(23)21-8-11(10-22)13(9-21)12-6-4-5-7-14(12)17(18,19)20/h4-7,11,13,22H,8-10H2,1-3H3/t11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLMJWZDOOUCRJ-WCQYABFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=CC=C2C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4R)-3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.
Introduction of the Hydroxymethyl Group: This can be achieved through a hydroxymethylation reaction, often using formaldehyde and a reducing agent.
Attachment of the Trifluoromethylphenyl Group: This step involves a nucleophilic substitution reaction where a trifluoromethylphenyl halide reacts with the pyrrolidine derivative.
Addition of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, typically using tert-butyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl group.
Substitution: The trifluoromethylphenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a carboxylate derivative.
Reduction: Formation of a difluoromethyl derivative.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3S,4R)-3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of steric and electronic effects in various reactions.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4R)-3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the pyrrolidine ring provides a rigid scaffold that can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Physical state inferred from commercial listings (e.g., Hangzhou Jhechem ).
Key Observations :
Substituent Effects: The trifluoromethylphenyl (CF₃Ph) group (present in the target compound and 3h ) enhances lipophilicity (logP ~5.8 for analogs ) and electron-withdrawing properties, favoring receptor binding or metabolic resistance. Hydroxymethyl in the target compound improves aqueous solubility compared to non-polar analogs like 3h (liquid, logP ~4.2 estimated).
Stereochemical Influence :
- The (3S,4R) configuration in the target compound contrasts with (3S,4S) in fluorinated analogs (e.g., ), which may alter diastereoselectivity in synthesis or bioactivity.
Synthetic Yields :
- Higher yields (68–75%) are achieved in compounds with simpler substituents (e.g., 3h , Ie ) compared to multi-step syntheses for complex analogs (e.g., ).
Fluorinated analogs (e.g., ) are prioritized in CNS drug discovery due to blood-brain barrier permeability.
Limitations :
- Data gaps exist for the target compound’s exact melting point, solubility, and bioactivity.
Q & A
Q. What synthetic strategies are effective for constructing the stereochemistry of the (3S,4R)-configured pyrrolidine core?
The stereochemistry of the pyrrolidine core can be established using chiral auxiliaries or asymmetric catalysis. For example, in analogous syntheses, tert-butyl-protected pyrrolidine derivatives are synthesized via Mitsunobu reactions or nucleophilic substitutions that preserve stereochemical integrity. Post-synthetic modifications, such as hydroxylmethylation, require careful control of reaction conditions (e.g., low temperatures and anhydrous solvents) to avoid racemization. Key intermediates should be characterized by ^1H NMR and [^13C NMR to confirm retention of stereochemistry .
Q. How can the hydroxymethyl and trifluoromethylphenyl groups influence solubility and purification?
The polar hydroxymethyl group increases hydrophilicity, while the lipophilic trifluoromethylphenyl moiety may complicate aqueous purification. Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is effective, as demonstrated in the purification of structurally similar compounds . Pre-purification via silica gel chromatography with ethyl acetate/hexane gradients can preliminarily isolate intermediates .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
- NMR : [^1H and ^13C NMR identify functional groups and stereochemistry. [^19F NMR is essential to confirm the trifluoromethyl group's presence and chemical environment .
- HRMS/ESI-MS : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves absolute stereochemistry, as seen in analogous pyrrolidine derivatives .
Advanced Research Questions
Q. How does the steric hindrance of the tert-butyl group impact reactivity in cross-coupling reactions?
The bulky tert-butyloxycarbonyl (Boc) group can hinder nucleophilic attacks at the pyrrolidine nitrogen. In Suzuki-Miyaura couplings, deprotection (e.g., using TFA) may be required before coupling with boronic acids. Computational modeling (DFT) can predict steric effects, while kinetic studies using [^31P NMR track reaction progress in phosphonylation reactions .
Q. What strategies mitigate racemization during functionalization of the hydroxymethyl group?
- Protection : Temporarily protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) to prevent undesired side reactions.
- Mild conditions : Use low temperatures (<0°C) and non-acidic catalysts (e.g., DMAP) for acylations or phosphorylations .
- Monitoring : Employ chiral HPLC to detect racemization during reaction optimization .
Q. How can computational methods predict the compound's pharmacokinetic properties?
Quantitative Structure-Property Relationship (QSPR) models and molecular docking simulations assess logP, membrane permeability, and binding affinity to targets like opioid or dopamine receptors. For example, analogs of this compound have been optimized for dual-target activity (D3R/MOR) using in silico ADMET profiling .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess?
- Catalyst loading : Asymmetric hydrogenation catalysts (e.g., Ru-BINAP) must be optimized for cost and efficiency.
- Process control : In-line FTIR monitors reaction progress, while DoE (Design of Experiments) identifies critical parameters (e.g., temperature, solvent polarity) affecting enantioselectivity .
Methodological Notes
- Stereochemical analysis : Combine NOESY NMR with X-ray crystallography to resolve ambiguous configurations .
- Reaction optimization : Use Design of Experiments (DoE) to balance yield and purity in multi-step syntheses .
- Safety : The trifluoromethyl group may generate toxic HF under harsh conditions; ensure proper scavengers (e.g., CaCO3) are used .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
